molecular formula C29H31N5O2S2 B12156351 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156351
M. Wt: 545.7 g/mol
InChI Key: JAVQTLDPNYGVMZ-ULJHMMPZSA-N
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Description

This compound is an intriguing member of the pyrido[1,2-a]pyrimidin-4-one family. Its chemical structure features a benzylpiperazine moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidine core. Researchers have identified it as a potent and selective activator of the M2 isoform of pyruvate kinase (PKM2), which plays a crucial role in tumor metabolism .

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for potential therapeutic applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents and Conditions::

    Thionyl chloride (SOCl₂): Used for cyclization and chlorination.

    Base (e.g., NaOH): For deprotonation and condensation reactions.

    Various catalysts: To facilitate specific transformations.

Major Products:: The major products depend on the reaction conditions and the specific functional groups targeted. Further research is needed to elucidate these products.

Scientific Research Applications

Chemistry::

    PKM2 Activation: As mentioned earlier, this compound activates PKM2, making it a potential target for antitumor therapy.

Biology and Medicine::

    Cancer Research: Investigating its effects on tumor metabolism and growth.

    Metabolic Regulation: Understanding its impact on glycolysis and energy production.

Industry::

    Drug Development: Exploring its potential as a lead compound for novel anticancer drugs.

Mechanism of Action

The compound’s mechanism of action involves binding to PKM2, promoting its active tetrameric form. This activation enhances glycolysis and supports tumor cell proliferation. Further studies are needed to unravel the precise molecular pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H31N5O2S2

Molecular Weight

545.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O2S2/c1-20-11-12-25-30-26(32-15-13-31(14-16-32)19-21-7-3-2-4-8-21)23(27(35)33(25)18-20)17-24-28(36)34(29(37)38-24)22-9-5-6-10-22/h2-4,7-8,11-12,17-18,22H,5-6,9-10,13-16,19H2,1H3/b24-17-

InChI Key

JAVQTLDPNYGVMZ-ULJHMMPZSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Origin of Product

United States

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